molecular formula C11H12N2 B1475488 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine CAS No. 1549067-49-3

2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine

Cat. No.: B1475488
CAS No.: 1549067-49-3
M. Wt: 172.23 g/mol
InChI Key: NZOTWHQZQGGCJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

CIP can be synthesized by several methods, including the reaction of 1-methyl-4-cyanoimidazole with cyclopropylamine, and the reaction of 4-cyano-1-methylimidazole with cyclopropylmethanol. Another method involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular formula of CIP is C11H12N2, and its molecular weight is 172.23 g/mol. The InChI and SMILES strings provide more detailed structural information.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, such as CIP, can be directly functionalized, which is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives . For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

DNA Binding and Synthetic Analog Design

A study by Wade, Mrksich, and Dervan (1992) on peptides designed to bind in the minor groove of DNA at specific sequences highlighted the creation of synthetic analogs like pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin. These compounds bind specifically to the DNA sequence 5'-TGTCA-3', forming complexes that indicate a novel side-by-side antiparallel dimer binding in the minor groove of double-helical DNA Design of peptides that bind in the minor groove of DNA at 5'-(A,T)G(A,T)C(A,T)-3' sequences by a dimeric side-by-side motif.

Anti-inflammatory and Antiulcer Activities

Research on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by Abignente et al. (1982) demonstrated the synthesis and evaluation of these compounds for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities Research on heterocyclic compounds. XII - Preparation and antiinflammatory activity of 2-methylimidazo [1,2-a]pyridine-3-carboxylic acids.

Anticonvulsant Properties

Cesur and Cesur (1994) synthesized a series of 2-[(2-methylimidazo[1,2-a]pyridine-3-yl)carbonyl]hydrazono-3-nonsubstituted/substituted-4-phenyl-4-thiazolines and 3-(2-methylimidazo[1,2-a]pyridine-3-yl)-4-nonsubstituted/substituted-5-mercapto-4H-1,2,4-triazoles, evaluating them for anticonvulsant activity. Only one compound showed significant activity against MES-induced seizures, highlighting the potential of imidazo[1,2-a]pyridine derivatives as anticonvulsant agents Synthesis of some 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine as possible anticonvulsants.

Platelet-Activating Factor Antagonists

Carceller et al. (1996) discovered a series of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor (PAF) antagonists, indicating the importance of the 2-methylimidazo[4,5-c]pyridine group for significant in vitro and in vivo potency Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists.

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting the overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering downstream signaling events . Additionally, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and detoxification.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . For instance, it can bind to the active sites of enzymes, inhibiting or activating their catalytic activity . Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA . These molecular interactions can lead to changes in cellular function and overall physiological responses.

Properties

IUPAC Name

2-cyclopropyl-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-2-4-11-12-10(7-13(8)11)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOTWHQZQGGCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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